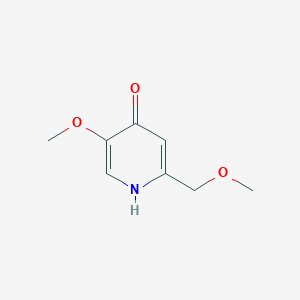![molecular formula C14H13BF2O4 B14153217 Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]- CAS No. 156635-91-5](/img/structure/B14153217.png)
Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-, is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its ability to form stable carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-, typically involves the reaction of 2,3-difluoro-4-methoxyphenylboronic acid with appropriate reagents under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where the boronic acid reacts with halogenated compounds to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, pressure, and the use of high-purity reagents .
Analyse Chemischer Reaktionen
Types of Reactions
Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-, primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide .
Common Reagents and Conditions
The Suzuki-Miyaura reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as water or ethanol). The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Wissenschaftliche Forschungsanwendungen
Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-, has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-, in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the final biaryl product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-, can be compared with other boronic acids such as:
2-Methoxyphenylboronic acid: Similar in structure but lacks the difluoro groups, which can affect its reactivity and selectivity in reactions.
4-Methoxyphenylboronic acid: Another similar compound, but with different substitution patterns that can influence its chemical properties and applications.
3-Methoxyphenylboronic acid: Shares the methoxy group but differs in the position of substitution, impacting its behavior in synthetic reactions.
The unique combination of the difluoro and methoxy groups in boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-, provides distinct reactivity and selectivity advantages in various chemical processes .
Eigenschaften
CAS-Nummer |
156635-91-5 |
|---|---|
Molekularformel |
C14H13BF2O4 |
Molekulargewicht |
294.06 g/mol |
IUPAC-Name |
[2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BF2O4/c1-20-10-4-2-9(3-5-10)8-21-12-7-6-11(15(18)19)13(16)14(12)17/h2-7,18-19H,8H2,1H3 |
InChI-Schlüssel |
NXNRXOFCLZRVMJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=C(C=C1)OCC2=CC=C(C=C2)OC)F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N'-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14153171.png)



![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline](/img/structure/B14153188.png)
![6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline](/img/structure/B14153202.png)

![(E)-5-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)quinolin-8(5H)-one](/img/structure/B14153224.png)
![1-[3-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]-4-nitrophenyl]piperazine](/img/structure/B14153231.png)
